2-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide
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Overview
Description
2-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetamide group attached to an isopropyl-substituted phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-isopropylaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)-N-phenylacetamide
- 2-(2,4-Dimethylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(2,4-Dimethylphenoxy)-N-(4-isopropylphenyl)acetamide
Uniqueness
2-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both 2,4-dimethylphenoxy and 2-isopropylphenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various research applications.
Properties
CAS No. |
448198-45-6 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-7-5-6-8-17(16)20-19(21)12-22-18-10-9-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
InChI Key |
WRFGWYIYRYJXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C)C |
Origin of Product |
United States |
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